6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a range of scientific studies and patents.
Chemical Structure and Properties
The molecular structure of the compound can be dissected into several functional groups that contribute to its biological activity:
- Azetidinyl Group : This four-membered ring often exhibits unique reactivity and biological properties.
- Dihydropyridazinyl Moiety : Known for its role in various pharmacological activities, including anti-inflammatory and anticonvulsant effects.
- Benzoxazolone Core : This structure is associated with a range of biological activities, including antimicrobial and anticancer properties.
The compound's IUPAC name reflects its complex structure, while its molecular formula is C₁₅H₁₈N₄O₃S.
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound may enhance cAMP levels, leading to various downstream effects such as anti-inflammatory responses and modulation of neurotransmitter release .
Anticonvulsant Activity
Research indicates that derivatives of pyridazinones, similar to the compound , have demonstrated significant anticonvulsant activity. For instance, compounds with similar structural characteristics have shown efficacy in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The compound may exhibit comparable effects due to its structural analogies.
Anti-inflammatory Properties
Inhibition of PDE4 is particularly relevant for treating inflammatory conditions. Studies show that PDE4 inhibitors can reduce inflammatory cytokine release in various models. The sulfonyl group in this compound may enhance its selectivity and potency against PDE4 .
Anticancer Potential
Preliminary studies suggest that benzoxazole derivatives possess anticancer properties. The presence of electron-withdrawing groups on the benzoxazole ring has been linked to increased antiproliferative activity against cancer cell lines . The specific activity of this compound against different cancer types remains an area for further investigation.
Case Study 1: PDE4 Inhibition
A study focused on a related compound demonstrated that it effectively reduced inflammation in animal models by inhibiting PDE4. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting potential for treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Case Study 2: Anticonvulsant Screening
In a screening of various pyridazinone derivatives, compounds structurally similar to the target compound were evaluated for anticonvulsant properties. Results showed that several derivatives displayed ED50 values significantly lower than standard treatments, indicating a promising therapeutic profile .
Table: Summary of Biological Activities
特性
IUPAC Name |
6-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-10-2-5-15(21)20(18-10)9-11-7-19(8-11)26(23,24)12-3-4-13-14(6-12)25-16(22)17-13/h2-6,11H,7-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKWORLPPGQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。